An In-depth Technical Guide to N-(2-Chloroethyl)phthalimide: Properties, Structure, and Applications
An In-depth Technical Guide to N-(2-Chloroethyl)phthalimide: Properties, Structure, and Applications
For distribution to researchers, scientists, and drug development professionals.
Abstract
N-(2-Chloroethyl)phthalimide is a pivotal chemical intermediate, widely recognized for its role as a precursor in the Gabriel synthesis of primary amines. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications in organic synthesis and drug development. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals leveraging this compound in their research and development endeavors.
Introduction
N-(2-Chloroethyl)phthalimide, with the CAS number 6270-06-0, is a phthalimide derivative that serves as a cornerstone in synthetic organic chemistry.[1][2] Its structure incorporates a phthalimide group, which acts as a masked primary amine, and a reactive 2-chloroethyl chain. This unique combination makes it an invaluable reagent for the controlled introduction of an ethylamine moiety into a wide array of molecules. The phthalimide group provides a stable, protecting group for the nitrogen atom, preventing the common issue of over-alkylation often encountered when using ammonia or primary amines directly in nucleophilic substitution reactions.[3][4] This guide will delve into the fundamental characteristics and applications of N-(2-Chloroethyl)phthalimide, offering a detailed perspective for its effective utilization in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-(2-Chloroethyl)phthalimide is critical for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-Chloroethyl)isoindole-1,3-dione | [2] |
| CAS Number | 6270-06-0 | [1][2] |
| Molecular Formula | C₁₀H₈ClNO₂ | [1][2][5] |
| Molecular Weight | 209.63 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 82-84 °C | [1] |
| Boiling Point | 328.2±25.0 °C (Predicted) | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol | [6] |
| Density | 1.383±0.06 g/cm³ (Predicted) | [6] |
The compound is stable under normal conditions and should be stored in a dry, cool, and well-ventilated place.[7] It is incompatible with strong oxidizing agents.[7]
Molecular Structure and Identification
The structural identity of N-(2-Chloroethyl)phthalimide is well-defined by various analytical techniques. Its key identifiers are crucial for unambiguous characterization.
The molecular structure consists of a planar phthalimide ring system connected to a flexible 2-chloroethyl side chain.
Caption: 2D structure of N-(2-Chloroethyl)phthalimide.
Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are available for the definitive identification of this compound.[8]
Synthesis and Reactivity
N-(2-Chloroethyl)phthalimide is typically synthesized via the alkylation of potassium phthalimide. One common method involves the reaction of potassium phthalimide with 1-bromo-2-chloroethane or 1,2-dichloroethane. A related compound, N-(2-bromoethyl)phthalimide, is synthesized by reacting potassium phthalimide with ethylene dibromide.[9]
Exemplary Synthesis Protocol: Alkylation of Potassium Phthalimide
This protocol outlines a general procedure for the synthesis of N-(2-haloethyl)phthalimides.
Materials:
-
Potassium phthalimide
-
1,2-dihaloethane (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane)
-
Dimethylformamide (DMF) as solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium phthalimide in anhydrous DMF.
-
Add an excess of the 1,2-dihaloethane to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(2-chloroethyl)phthalimide.
Rationale: The choice of DMF as a solvent is due to its polar aprotic nature, which facilitates Sₙ2 reactions by solvating the potassium cation, thereby liberating the phthalimide anion to act as a potent nucleophile.[10] Using an excess of the dihaloethane helps to maximize the yield of the desired mono-alkylated product.
Key Reactivity: The Gabriel Synthesis
The primary utility of N-(2-Chloroethyl)phthalimide lies in its application as an electrophile in the Gabriel synthesis to produce 2-phthalimidoethylamine, which can then be deprotected to yield ethylamine or its derivatives.[3][11]
The Gabriel synthesis is a robust method for converting primary alkyl halides into primary amines, avoiding the overalkylation that can occur with direct amination.[4][11] The phthalimide group serves as a surrogate for the -NH₂ group.[11]
Caption: Workflow of the Gabriel Synthesis using an alkyl halide.
The deprotection of the resulting N-alkylphthalimide can be achieved through acidic hydrolysis or, more commonly, via the Ing-Manske procedure, which involves treatment with hydrazine.[10][11] The latter is often preferred due to its milder reaction conditions, although the separation of the phthalhydrazide byproduct can sometimes be challenging.[11]
Applications in Drug Development and Organic Synthesis
The ability to introduce a primary amino group with high precision makes N-(2-Chloroethyl)phthalimide a valuable building block in the synthesis of a wide range of biologically active molecules and other fine chemicals.
-
Pharmaceutical Synthesis: Primary amines are a common functional group in many pharmaceuticals. The Gabriel synthesis, utilizing reagents like N-(2-Chloroethyl)phthalimide, provides a reliable route to key amine intermediates. For instance, it may be used in the preparation of compounds evaluated for the inhibition of gastric acid secretion.[1]
-
Synthesis of Heterocycles: The ethylamine moiety introduced can be a precursor for the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.
-
General Organic Synthesis: Beyond pharmaceuticals, it serves as a versatile reagent for creating complex organic molecules where a primary amine is required at a specific position. For example, it can be used in the preparation of 1-[(dialkylamino)alkyl]-1,8-napthyridin-2(1H)ones.[1]
Safety and Handling
N-(2-Chloroethyl)phthalimide is classified as an irritant.[6] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7] A dust mask (type N95 or equivalent) is recommended.
-
Handling: Use in a well-ventilated area. Avoid breathing dust.[13] Wash hands and any exposed skin thoroughly after handling.[13] Avoid contact with skin, eyes, or clothing.[7]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[13] If on skin, wash with plenty of soap and water.[13] If inhaled, remove the person to fresh air.[13]
For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][13]
Conclusion
N-(2-Chloroethyl)phthalimide is a fundamentally important reagent in organic synthesis, primarily due to its role in the Gabriel synthesis of primary amines. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for researchers and scientists in academia and industry, particularly in the field of drug development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.
References
-
Stenutz, R. (n.d.). N-(2-chloroethyl)phthalimide. The Stenutz Pages. Retrieved January 9, 2026, from [Link]
-
N-(2-chloroethyl)phthalimide. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]
-
Gabriel synthesis. (2023, December 29). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
The Gabriel Synthesis For Making Primary Amines. (n.d.). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 9, 2026, from [Link]
-
The Gabriel Synthesis of Primary Amines. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]
-
Phthalimide, N-(2-bromoethyl). (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]
Sources
- 1. N-(2-CHLOROETHYL)PHTHALIMIDE | 6270-06-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. N-(2-chloroethyl)phthalimide [stenutz.eu]
- 6. N-(2-CHLOROETHYL)PHTHALIMIDE | 6270-06-0 [amp.chemicalbook.com]
- 7. fishersci.se [fishersci.se]
- 8. spectrabase.com [spectrabase.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. N-(2-氯乙基)邻苯二甲酰亚胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
